Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates, which are esters or salts of carbamic acid. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a chlorophenyl group, contributing to its potential biological activities. Carbamates are widely studied for their pharmacological properties, particularly in the field of enzyme inhibition and as potential therapeutic agents.
This compound can be synthesized through various chemical methods, often involving the reaction of amines with dioxole derivatives. It is classified under organic compounds and specifically within the category of carbamates. The synthesis and characterization of similar compounds have been documented in scientific literature, indicating their relevance in medicinal chemistry and pharmacology .
The synthesis of Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate typically involves several key steps:
Purification is usually achieved through column chromatography, utilizing solvents like ethyl acetate and hexane for effective separation .
The molecular formula of Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate is . Its molecular weight is approximately 363.76 g/mol. The structure features:
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate can participate in various chemical reactions typical of carbamates:
The mechanism by which Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate exerts its effects likely involves:
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate exhibits several notable physical and chemical properties:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability .
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate has several potential applications in scientific research:
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate represents a structurally novel class of small-molecule PPI inhibitors designed to disrupt the PCSK9/LDLR interface. This compound incorporates key pharmacophores from the benzo[d][1,3]dioxole scaffold, strategically modified with chlorophenyl and carbamate functionalities to enhance binding affinity. The molecular architecture positions it to interfere with critical protein-protein interactions between PCSK9 and LDLR—a validated therapeutic target for hypercholesterolemia. By binding to PCSK9's catalytic or EGF(A)-binding domain, this compound prevents PCSK9-mediated LDLR degradation, thereby increasing hepatic LDLR density and enhancing clearance of circulating LDL-cholesterol [1].
The significance of this inhibition mechanism lies in its potential to overcome limitations of monoclonal antibody therapies (e.g., alirocumab, evolocumab), which, while effective, suffer from high production costs and requirement for parenteral administration. Small molecules like this carbamate derivative offer advantages of oral bioavailability and potential for cost-effective large-scale synthesis. In functional assays measuring LDL uptake restoration in PCSK9-treated HepG2 cells, structurally related compounds with chlorobenzyl substitutions demonstrated 45–54% inhibition rates at 10 µM concentrations, confirming their ability to rescue LDLR recycling pathways [1]. The 2-chlorophenyl moiety in particular enhances hydrophobic interactions with the shallow binding groove on PCSK9, a feature critical for disrupting the protein-protein interface.
Table 1: PCSK9/LDLR PPI Inhibitory Activity of Structurally Related Compounds at 10 µM
Compound | Core Structure | Substituent | Inhibition Rate (%) |
---|---|---|---|
A12 | Phenylbenzo[d][1,3]dioxole | 4-Chlorobenzyl | 45.1 ± 0.12 |
B1 | Phenylbenzo[d][1,3]dioxole | Optimized amine | 54.3 ± 1.54 |
B14 | Phenylbenzo[d][1,3]dioxole | Piperazine derivative | >50% (IC₅₀ = 3.8 µM) |
Target | Benzo[d][1,3]dioxole | 2-Chlorophenyl/Carbamate | Predicted: ~40-60% |
The evolution of benzo[d][1,3]dioxole derivatives as PCSK9 inhibitors began with the identification of natural ligands exhibiting weak binding to PCSK9, followed by systematic structure-activity relationship (SAR) studies to enhance potency. Early work focused on peptidomimetics and antibodies targeting PCSK9, but their pharmacological limitations spurred interest in small-molecule alternatives [1]. The benzo[d][1,3]dioxole scaffold emerged as a privileged structure due to its metabolic stability, planar aromaticity, and capacity for hydrophobic interactions with the flat, featureless PCSK9/LDLR binding interface [1].
Key milestones in this development include:
The primary molecular target of Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate is the PCSK9 protein, specifically its EGF(A)-binding domain. PCSK9, a serine protease secreted by hepatocytes, binds to the epidermal growth factor-like repeat A (EGF-A) domain of LDLR on hepatocyte surfaces. This interaction triggers LDLR internalization and lysosomal degradation instead of recycling, thereby reducing hepatic cholesterol clearance capacity [1]. The compound disrupts this pathway through:
Table 2: Functional Effects of Benzo[d][1,3]dioxole Derivatives on LDLR Pathways in HepG2 Cells
Parameter | Control | PCSK9-Treated | PCSK9 + B14 (10 µM) |
---|---|---|---|
Surface LDLR Density (%) | 100 ± 3.2 | 22.5 ± 1.8 | 89.2 ± 1.76 |
LDL Uptake (Fluorescence) | 100 ± 4.1 | 30.1 ± 2.3 | 85.7 ± 3.1 |
The compound's ability to increase LDLR recycling without affecting PCSK9 synthesis distinguishes it from statins or RNA-targeted therapies. This mechanism offers complementary benefits when combined with existing lipid-lowering agents, potentially addressing residual cardiovascular risks in patients with suboptimal LDL-C control.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9